molecular formula C16H17N5O4S B14125827 N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 1171917-03-5

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B14125827
CAS No.: 1171917-03-5
M. Wt: 375.4 g/mol
InChI Key: MRVMNSKJBUGPIG-UHFFFAOYSA-N
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Description

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a condensation reaction with an appropriate benzoyl chloride derivative to form the benzamide linkage.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation of the benzamide moiety using ethylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, especially at the benzamide moiety, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
  • 3-cyano-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzenesulfonamide

Uniqueness

N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide is unique due to the presence of both the oxadiazole and ethylsulfonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1171917-03-5

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfonylbenzamide

InChI

InChI=1S/C16H17N5O4S/c1-4-26(23,24)13-8-6-5-7-11(13)14(22)17-16-19-18-15(25-16)12-9-10(2)20-21(12)3/h5-9H,4H2,1-3H3,(H,17,19,22)

InChI Key

MRVMNSKJBUGPIG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=NN3C)C

Origin of Product

United States

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